methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1967251-32-6
VCID: VC11986025
InChI: InChI=1S/C10H12N4O4/c1-18-10(17)7-8(11)14(4-12-7)5-2-3-6(15)13-9(5)16/h4-5H,2-3,11H2,1H3,(H,13,15,16)
SMILES: COC(=O)C1=C(N(C=N1)C2CCC(=O)NC2=O)N
Molecular Formula: C10H12N4O4
Molecular Weight: 252.23 g/mol

methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate

CAS No.: 1967251-32-6

Cat. No.: VC11986025

Molecular Formula: C10H12N4O4

Molecular Weight: 252.23 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate - 1967251-32-6

Specification

CAS No. 1967251-32-6
Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
IUPAC Name methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)imidazole-4-carboxylate
Standard InChI InChI=1S/C10H12N4O4/c1-18-10(17)7-8(11)14(4-12-7)5-2-3-6(15)13-9(5)16/h4-5H,2-3,11H2,1H3,(H,13,15,16)
Standard InChI Key RDCUABZHIKKPOT-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N(C=N1)C2CCC(=O)NC2=O)N
Canonical SMILES COC(=O)C1=C(N(C=N1)C2CCC(=O)NC2=O)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a central imidazole ring substituted at positions 1, 4, and 5. Position 1 is occupied by a 2,6-dioxopiperidin-3-yl group, while positions 4 and 5 contain a carboxylate ester and an amino group, respectively. The imidazole core contributes to hydrogen-bonding interactions, critical for binding biological targets, while the dioxopiperidine moiety introduces conformational rigidity and potential for π-stacking interactions .

Key Structural Components

  • Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms, enabling participation in acid-base reactions and coordination with metal ions.

  • 2,6-Dioxopiperidin-3-yl Group: A six-membered cyclic ketone derivative known for enhancing solubility and pharmacokinetic properties in drug candidates .

  • Methyl Ester and Amino Groups: The ester group at position 4 facilitates prodrug strategies, while the amino group at position 5 offers a site for further functionalization.

Molecular Properties

PropertyValue
Molecular FormulaC<sub>10</sub>H<sub>12</sub>N<sub>4</sub>O<sub>4</sub>
Molecular Weight252.23 g/mol
CAS Registry Number1967251-32-6
IUPAC NameMethyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate

The molecular weight of 252.23 g/mol and polar functional groups suggest moderate solubility in polar aprotic solvents, a property advantageous for formulation.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions, as outlined in patents describing analogous compounds . A generalized approach includes:

  • Formation of the Imidazole Core: Cyclocondensation of α-amino ketones with aldehydes or nitriles under acidic or basic conditions.

  • Introduction of the Dioxopiperidine Moiety: Nucleophilic substitution or Mitsunobu reaction to attach the 2,6-dioxopiperidin-3-yl group to the imidazole nitrogen .

  • Esterification and Amination: Sequential protection/deprotection strategies to install the methyl ester and amino groups while preserving regioselectivity.

Optimization Challenges

  • Regioselectivity: Ensuring proper substitution on the imidazole ring requires careful control of reaction conditions, such as temperature and catalyst choice .

  • Purification: Chromatographic techniques (e.g., HPLC) are often necessary due to the compound’s polarity and similarity to byproducts.

Analytical Characterization

Spectroscopic and Chromatographic Methods

TechniqueApplication
Nuclear Magnetic Resonance (NMR)Assigns proton and carbon environments; confirms substitution patterns.
Mass Spectrometry (MS)Verifies molecular weight and fragmentation pathways.
High-Performance Liquid Chromatography (HPLC)Assesses purity (>95% typical for research-grade material).

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the ester group (e.g., replacing methyl with ethyl or tert-butyl) could enhance metabolic stability. Similarly, altering the dioxopiperidine ring’s substitution pattern may improve cereblon-binding affinity for PROTAC applications .

Formulation Development

Given its moderate solubility, nanoformulation or prodrug strategies (e.g., ester hydrolysis to the carboxylic acid) may improve bioavailability for in vivo studies.

Target Identification

High-throughput screening and chemoproteomics approaches are needed to identify novel targets beyond CDK4/6 and cytochrome P450 enzymes.

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